

Application Notes: Mass Spectrometry Fragmentation and Analysis of Lysophosphatidylcholine C19:0

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Compound of Interest

Compound Name: *Lysophosphatidylcholine C19:0*

Cat. No.: *B1264959*

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Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling intermediates in a variety of physiological and pathological processes. They are generated from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2. Due to their involvement in inflammatory diseases, atherosclerosis, and cancer, the accurate identification and quantification of specific LPC species are of significant interest in biomedical research and drug development.^{[1][2]} **Lysophosphatidylcholine C19:0** (LPC 19:0) is a non-naturally occurring odd-chain LPC, which makes it an ideal internal standard for quantitative mass spectrometry-based lipidomics studies.^{[3][4][5]} These application notes provide a detailed overview of the mass spectrometric fragmentation pattern of LPC C19:0, a comprehensive experimental protocol for its analysis, and insights into its role in cellular signaling.

Mass Spectrometry Fragmentation Pattern of Lysophosphatidylcholine C19:0

The fragmentation of LPC C19:0 by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode yields a characteristic pattern that allows for its unambiguous identification and quantification. The fragmentation is dominated by the cleavage of the phosphocholine headgroup.

The protonated precursor ion ($[M+H]^+$) of LPC C19:0 (Chemical Formula: $C_{27}H_{57}NO_7P^+$) has a monoisotopic mass of approximately 542.3924 m/z. Upon collision-induced dissociation (CID), the following major fragment ions are observed:

Fragment Ion Description	Theoretical m/z	Relative Intensity
Protonated Precursor Ion $[M+H]^+$	542.4	High
Phosphocholine Headgroup	184.1	High
Neutral Loss of Trimethylamine $[M+H-59]^+$	483.4	Medium
Neutral Loss of Phosphocholine $[M+H-183]^+$	359.3	Low to Medium
Cyclophosphane fragment	104.1	Low

Note: Relative intensities are approximate and can vary depending on the instrument and collision energy.

The most characteristic and abundant fragment ion for all LPCs is the phosphocholine headgroup at m/z 184.1.[1][6][7] This fragment is the basis for precursor ion scanning or multiple reaction monitoring (MRM) experiments for the specific detection of LPCs in complex biological matrices.[3][4] Other diagnostic fragments include the neutral loss of trimethylamine (59 Da) and the neutral loss of the entire phosphocholine headgroup (183 Da).[6] The ion at m/z 104.1 can be used to distinguish between sn-1 and sn-2 isomers of LPCs.[6]

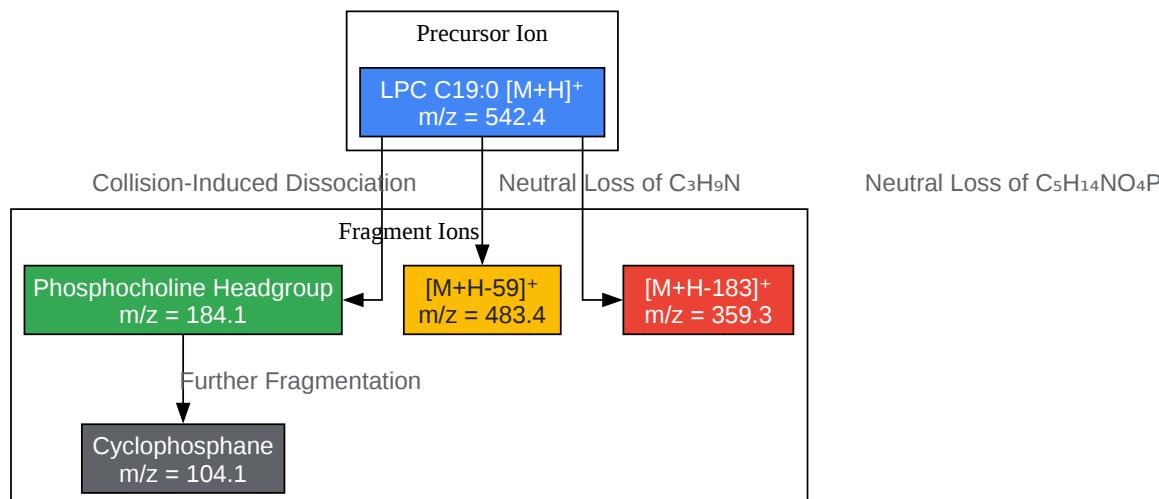
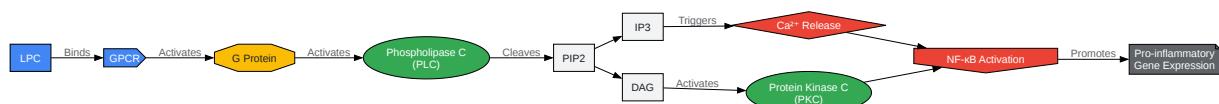
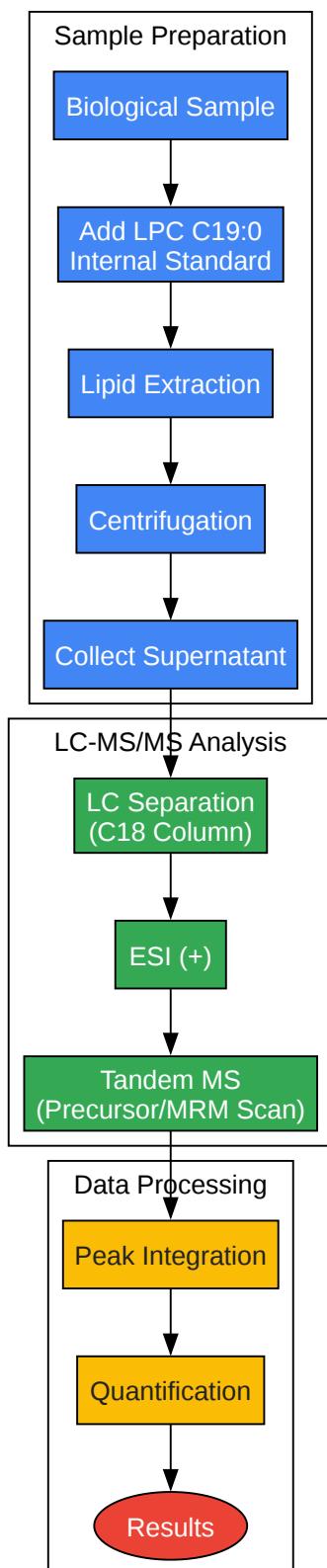
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Figure 1: Fragmentation pattern of **Lysophosphatidylcholine C19:0**.

Lysophosphatidylcholine Signaling Pathway

LPCs exert their biological effects primarily through the activation of G protein-coupled receptors (GPCRs), leading to the initiation of downstream signaling cascades.^{[2][6]} This signaling is implicated in inflammatory responses. Upon binding of LPC to its receptor on the cell surface, the G protein is activated, which in turn modulates the activity of effector enzymes like phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NF-κB, which regulate the expression of pro-inflammatory genes.^{[1][8][9]}



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